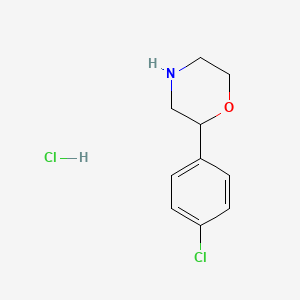

2-(4-Chlorophenyl)morpholine hydrochloride

描述

Contextualization within Morpholine (B109124) Heterocycle Chemistry

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. biosynce.com This structural feature imparts a unique combination of properties that make it highly attractive in drug design. nih.govsci-hub.se Morpholine is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and approved drugs. nih.govsci-hub.se Its utility stems from several key characteristics:

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate. nih.govsci-hub.se

Synthetic Accessibility: The morpholine scaffold is synthetically versatile and can be readily incorporated into larger molecules through various chemical reactions. nih.govsci-hub.seresearchgate.net

The 2-(4-Chlorophenyl)morpholine (B3032904) hydrochloride scaffold is a specific example of a substituted morpholine, where the phenyl group at the 2-position and the chlorine atom on the phenyl ring are expected to modulate the biological activity and physicochemical properties of the parent morpholine structure.

Rationale for Research Interest in the 2-(4-Chlorophenyl)morpholine Hydrochloride Scaffold and its Analogs

The research interest in the this compound scaffold and its analogs is multifaceted, stemming from the diverse biological activities exhibited by this class of compounds. The substitution pattern, particularly the presence of a phenyl group at the 2-position of the morpholine ring, has been a key area of investigation.

Substituted 2-phenylmorpholine (B1329631) derivatives have been explored for a range of potential therapeutic applications:

Central Nervous System (CNS) Activity: The morpholine scaffold is frequently employed in the development of CNS-active drugs due to its ability to improve brain permeability. nih.gov The lipophilic phenyl group in the 2-position can further enhance this property. Research into analogs has shown potential for sympathomimetic and analgesic activities. nih.gov

Enzyme Inhibition: The structural features of 2-arylmorpholines make them suitable candidates for designing enzyme inhibitors. For instance, they have been investigated as potential inhibitors of squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis. nih.gov

Antioxidant and Anti-inflammatory Properties: Certain 2-phenyl and 2-biphenylmorpholine derivatives have demonstrated significant antioxidant and anti-inflammatory actions. nih.gov

Anticancer and Antiviral Potential: The morpholine nucleus is a component of various compounds with anticancer and antiviral activities. ontosight.airesearchgate.net The specific substitution on the phenyl ring, such as the chlorine atom in 2-(4-Chlorophenyl)morpholine, can influence the electronic properties and binding interactions with therapeutic targets.

Agrochemicals: Morpholine derivatives are also utilized in the development of agrochemicals, including fungicides and herbicides, highlighting the broad applicability of this chemical scaffold. nih.gov

The hydrochloride salt form of 2-(4-Chlorophenyl)morpholine suggests an interest in developing a water-soluble formulation, which is often a desirable characteristic for pharmaceutical and research applications. google.com

Overview of Key Academic Research Areas and Methodological Approaches

The academic investigation of this compound and its analogs encompasses several key research areas, employing a variety of methodological approaches:

Chemical Synthesis: A primary focus of research is the development of efficient and stereoselective synthetic routes to 2-substituted morpholines. researchgate.netresearchgate.net Common strategies involve the cyclization of amino alcohols with appropriate reagents. nih.gov The synthesis of hydrochloride salts is a standard procedure to improve the handling and solubility of amine-containing compounds. google.com

Structure-Activity Relationship (SAR) Studies: A significant portion of the research is dedicated to understanding how modifications to the chemical structure affect biological activity. nih.govnih.gov For the 2-(4-Chlorophenyl)morpholine scaffold, SAR studies would typically involve:

Varying the substituents on the phenyl ring to explore the impact of electronic and steric effects.

Modifying the substituents on the morpholine nitrogen to alter basicity and lipophilicity.

Introducing substituents at other positions on the morpholine ring.

Biological Evaluation: A wide array of in vitro and in vivo assays are used to characterize the pharmacological profile of these compounds. This can include:

Enzyme inhibition assays to determine potency against specific molecular targets.

Cell-based assays to assess activities such as cytotoxicity against cancer cell lines. researchgate.net

Receptor binding assays to identify interactions with specific receptors in the CNS or other tissues.

Animal models to evaluate efficacy in disease states, such as pain or inflammation. nih.gov

Computational Modeling: Molecular modeling techniques are often used in conjunction with experimental work to predict binding modes, understand SAR, and guide the design of new analogs with improved properties. e3s-conferences.org

Below is a table summarizing the key research areas and the methodologies employed:

| Research Area | Methodological Approaches |

| Chemical Synthesis | Cyclization reactions, stereoselective synthesis, salt formation. researchgate.netnih.govgoogle.com |

| Structure-Activity Relationship (SAR) Studies | Analog synthesis, spectroscopic analysis (NMR, IR, MS), biological activity screening. researchgate.netnih.govnih.gov |

| Biological Evaluation | In vitro enzyme and cell-based assays, in vivo animal models. nih.govresearchgate.net |

| Computational Modeling | Molecular docking, quantitative structure-activity relationship (QSAR) studies. e3s-conferences.org |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

2-(4-chlorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEDLLVHFJZRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2-(4-Chlorophenyl)morpholine (B3032904) Hydrochloride and Related Intermediates

The construction of the 2-(4-chlorophenyl)morpholine core and its subsequent conversion to the hydrochloride salt involves multi-step synthetic pathways, beginning with the formation of the heterocyclic ring from acyclic precursors.

Precursor Reactions and Cyclization Conditions

The synthesis of 2-arylmorpholines, including the 4-chlorophenyl variant, can be achieved through several methodologies, often involving the cyclization of an intermediate derived from a substituted phenacyl halide and an appropriate amino alcohol. A common approach involves the reaction of an α-halo-acetophenone with an ethanolamine (B43304) derivative.

One established method is the reaction of α-bromo-4-chloroacetophenone with diethanolamine (B148213). This initial reaction is followed by a reductive cyclization step, for which a reagent such as formic acid can be employed at elevated temperatures, leading to the formation of the 2-(4-chlorophenyl)morpholine base. researchgate.net

Modern synthetic chemistry offers alternative and often more efficient or stereoselective routes. These include:

Photocatalytic Annulation: A visible-light-mediated photocatalytic approach can achieve a diastereoselective annulation to construct the morpholine (B109124) ring from readily available starting materials, offering high yields and stereocontrol. nih.gov

Wacker-Type Aerobic Oxidative Cyclization: Palladium catalysis can be used to effect the cyclization of suitable alkene precursors into morpholines and other six-membered nitrogen heterocycles. organic-chemistry.org

Intramolecular Hydroalkoxylation: Boron trifluoride etherate can mediate the intramolecular cyclization of nitrogen-tethered alkenes to form the morpholine ring system. organic-chemistry.org

From 1,2-Amino Alcohols: A straightforward, redox-neutral protocol can convert 1,2-amino alcohols into morpholines using reagents like ethylene (B1197577) sulfate (B86663) and a base such as potassium tert-butoxide. organic-chemistry.orgchemrxiv.org

| Method | Key Precursors | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| Reductive Cyclization | α-Bromo-4-chloroacetophenone, Diethanolamine | 1. Amination; 2. Reduction/Cyclization with Formic Acid at 180°C | researchgate.net |

| Photocatalytic Annulation | Aryl alkenes, Amines | Visible-light photocatalyst, Lewis acid, Brønsted acid | nih.gov |

| Wacker-Type Cyclization | Unsaturated Amino Alcohols | Pd(DMSO)₂(TFA)₂, Aerobic conditions | organic-chemistry.org |

| From 1,2-Amino Alcohols | 1,2-Amino Alcohols | Ethylene sulfate, tBuOK | organic-chemistry.orgchemrxiv.org |

Hydrochloride Salt Formation and Purification

Once the 2-(4-chlorophenyl)morpholine free base is synthesized and isolated, it is converted into its hydrochloride salt to improve stability, crystallinity, and handling properties. This is a standard acid-base reaction. The morpholine base, dissolved in a suitable organic solvent like isopropyl alcohol or diethyl ether, is treated with hydrochloric acid. researchgate.netgoogle.com The acid can be added in various forms, such as a solution in an organic solvent (e.g., HCl in isopropanol) or as gaseous hydrogen chloride. google.com

The resulting 2-(4-Chlorophenyl)morpholine hydrochloride typically precipitates from the solution and can be collected by filtration. Purification is achieved through recrystallization from an appropriate solvent system, such as ethanol (B145695) or isopropyl alcohol, to yield a product with high purity. google.comnih.gov For highly pure material, chromatographic techniques like preparative high-performance liquid chromatography (HPLC) may be employed. google.com

Synthesis of Derivatives and Analogs Incorporating the 2-(4-Chlorophenyl)morpholine Moiety

The 2-(4-chlorophenyl)morpholine scaffold serves as a versatile building block for creating a diverse library of related compounds through modifications on both the morpholine and phenyl rings, as well as by integrating it into larger, hybrid heterocyclic systems.

Introduction of Substituents on the Morpholine Ring

Substituents can be introduced at the nitrogen atom (position 4) or the carbon atoms of the morpholine ring.

N-Substitution: The secondary amine of the morpholine ring is a nucleophilic site for introducing a wide array of substituents. N-alkylation or N-acylation is commonly performed. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields the N-chloroacetyl derivative, which can serve as an intermediate for further elaboration. jocpr.com Other alkyl or functionalized groups can be attached via reactions with corresponding alkyl halides.

C-Substitution: Introducing substituents at the carbon positions of the morpholine ring is often achieved by selecting appropriately substituted precursors during the initial synthesis. For example, using a substituted amino alcohol like 2-amino-1-propanol instead of diethanolamine in the reaction with α-bromo-4-chloroacetophenone would result in a methyl group at the 3-position of the morpholine ring. researchgate.net Diastereoselective syntheses starting from precursors like tosyl-oxazetidine can also provide access to specifically substituted and conformationally rigid morpholines. acs.org

Modifications to the Phenyl Moiety (e.g., Halogenation, Methylation)

The electronic and steric properties of the 2-phenyl group can be systematically altered by employing different starting materials in the synthesis. The synthetic routes described for the parent compound are modular, allowing for the substitution of 4-chloroacetophenone with other substituted acetophenones. By starting with precursors bearing different halogen, alkyl, or alkoxy groups, a wide range of analogs can be prepared. researchgate.net

| Starting Precursor | Resulting Phenyl Moiety | Reference |

|---|---|---|

| α-Bromo-4-methoxyacetophenone | 2-(4-Methoxyphenyl) | researchgate.net |

| α-Bromo-2-fluoropropiophenone | 2-(2-Fluorophenyl) | researchgate.net |

| α-Bromo-4-benzyloxypropiophenone | 2-(4-Benzyloxyphenyl) | researchgate.net |

| 6-Methoxy-2-(2-bromoacetyl)naphthalene | 2-(6-Methoxy-2-naphthyl) | researchgate.net |

Formation of Hybrid Heterocyclic Systems Bearing the Morpholine Unit

The 2-(4-chlorophenyl)morpholine moiety is frequently incorporated into larger, more complex molecules by linking it to other heterocyclic rings, creating "hybrid" molecules. This strategy is common in medicinal chemistry to combine the pharmacophoric features of different scaffolds.

Synthesis of these hybrids often involves preparing a reactive intermediate from the morpholine unit, which is then used to build or attach the second heterocyclic system.

Triazole Hybrids: A morpholine derivative can be converted into a hydrazide, then a thiosemicarbazide, which is subsequently cyclized to form a 1,2,4-triazole-3-thiol ring attached to the morpholine nitrogen via a methylene (B1212753) linker. uobaghdad.edu.iq

Benzothiazole and Oxadiazole Hybrids: A 4-(2-chloroacetyl)morpholine intermediate can be reacted with substituted 2-aminobenzothiazoles or 5-substituted-2-amino-1,3,4-oxadiazoles to form hybrid systems where the two rings are joined by an acetamide (B32628) linker. jocpr.com

Pyrazoline Hybrids: Thiazolyl-pyrazoline conjugates can be synthesized where a 4-chlorophenyl group is part of a thiazole (B1198619) ring which is, in turn, attached to a pyrazoline ring. While not a direct derivative of the title compound, this illustrates the common strategy of combining these specific moieties in hybrid structures. nih.govacs.org

These synthetic approaches demonstrate the chemical tractability of the 2-(4-chlorophenyl)morpholine structure, allowing for extensive derivatization to explore chemical space and modulate molecular properties.

Stereoselective Synthesis and Enantiomeric Research

The C2 position of 2-(4-Chlorophenyl)morpholine is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (2S)- and (2R)-2-(4-Chlorophenyl)morpholine. The synthesis and separation of these stereoisomers are critical areas of research.

Enantioselective Pathways for Chiral Center Introduction at C2 of the Morpholine Ring

Several advanced strategies have been developed for the stereoselective synthesis of 2-substituted morpholines, ensuring the controlled formation of the desired enantiomer. These methods are crucial for producing enantiopure compounds.

Key enantioselective pathways include:

Asymmetric Hydrogenation : This is a powerful method for establishing chirality. It involves the hydrogenation of an unsaturated precursor, such as a dihydromorpholine or a related enamine, using a chiral catalyst. For example, rhodium catalysts bearing chiral bisphosphine ligands have been used to achieve quantitative yields and excellent enantioselectivities (up to 99% enantiomeric excess, ee) in the synthesis of various 2-substituted chiral morpholines. semanticscholar.org

Organocatalytic Approaches : Chiral small organic molecules can be used to catalyze the enantioselective formation of the morpholine ring. One such approach involves the enantioselective chlorination of an aldehyde, followed by reductive amination with an appropriate amino alcohol and subsequent base-induced cyclization. nih.gov This multi-step process allows for the creation of C2-functionalized morpholines with high enantiopurity. nih.gov Another organocatalytic method is the asymmetric halocyclization, where cinchona alkaloid-derived catalysts promote the chlorocycloetherification of alkenols to furnish morpholines containing a quaternary stereocenter at the C2 position in excellent yields and enantioselectivities. rsc.org

Substrate-Controlled Synthesis : Chirality can be introduced by starting with a chiral precursor from the "chiral pool." For instance, the Sharpless asymmetric epoxidation of an allylic alcohol can be used to create a chiral epoxide. This epoxide then serves as a key intermediate, with its stereocenters guiding the subsequent formation of the morpholine ring, as demonstrated in the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. nih.gov

Metal-Promoted Cyclization : Copper(II)-promoted oxyamination of β-hydroxy N-allylsulfonamides provides a direct route to 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov

| Synthetic Pathway | Key Reagents/Catalysts | Typical Enantioselectivity (ee) | Reference |

| Asymmetric Hydrogenation | Bisphosphine-rhodium catalyst | Up to 99% | semanticscholar.org |

| Organocatalytic Chlorination/Cyclization | Organocatalyst, NCS, NaBH₄ | 75–98% | nih.gov |

| Organocatalytic Chlorocycloetherification | Cinchona alkaloid-derived catalyst | Excellent | rsc.org |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET | High | nih.gov |

| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | High (>20:1 dr) | nih.gov |

Separation and Characterization of Stereoisomers (e.g., (2S)- and (2R)-enantiomers)

Once a racemic or diastereomeric mixture of 2-(4-Chlorophenyl)morpholine is synthesized, the separation of the individual stereoisomers is essential.

Common methods for chiral separation include:

Diastereomeric Salt Crystallization : This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., dibenzoyl-D-tartaric acid or dibenzoyl-L-tartaric acid), to form diastereomeric salts. nih.gov These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. nih.gov After separation, the pure enantiomer can be recovered by treating the salt with a base.

Chiral High-Performance Liquid Chromatography (HPLC) : This is a widely used analytical and preparative technique for separating enantiomers. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govuni-regensburg.de Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are particularly common. nih.gov For instance, a 4-chlorophenylcarbamate-β-cyclodextrin CSP has been shown to be effective for the enantioseparation of various chiral compounds. nih.gov

Characterization of the separated enantiomers is performed using various analytical techniques:

Polarimetry : Measures the optical rotation ([α]D) of the pure enantiomers, which will be equal in magnitude but opposite in sign. nih.gov

Melting Point : The melting points of the pure enantiomers are identical, but the melting point of a racemic mixture may differ. The melting points of diastereomeric salts will be different. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Using chiral shift reagents can help to distinguish between enantiomers.

Chiral HPLC : Confirms the enantiomeric purity (ee) of the separated products. semanticscholar.org

Chemical Reactivity Studies and Derivatization Strategies

The this compound structure contains several reactive sites, including the morpholine ring itself and the secondary amine, which allow for a variety of chemical transformations.

Oxidation and Reduction Processes of the Morpholine Ring

The morpholine ring can undergo oxidative processes, sometimes leading to ring-opening. One innovative method involves the visible-light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in N-aryl morpholines. google.com This reaction uses a photocatalyst and oxygen as the terminal oxidant under mild conditions. google.com For a substrate like N-(4-chlorophenyl)morpholine, this process results in the formation of 2-(N-(4-chlorophenyl)formamido)ethyl formate (B1220265), demonstrating a selective cleavage of the bond between the two carbons adjacent to the heteroatoms. google.com Additionally, the electrochemical oxidation of morpholine can generate a morpholine radical, which can then participate in further reactions. mdpi.com

The reduction of the morpholine ring itself is less common, as saturated heterocyclic systems are generally stable to reducing conditions. However, functional groups attached to the morpholine or the phenyl ring can be selectively reduced. For example, reductive heterocyclization processes have been studied where a nitro group on an attached phenyl ring is reduced, leading to the formation of condensed bicyclic or tricyclic systems containing the morpholine moiety. jraic.com

Nucleophilic Substitution Reactions Involving the Morpholine Nitrogen

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a potent nucleophile. This reactivity is the basis for many derivatization strategies. The nitrogen can readily participate in nucleophilic substitution reactions with various electrophiles.

Examples of such reactions include:

N-Alkylation : The morpholine nitrogen can attack alkyl halides, such as ethyl chloroacetate, to form N-alkylated products. uobaghdad.edu.iqresearchgate.net This is a standard SN2 reaction where the nitrogen displaces the halide leaving group.

Nucleophilic Aromatic Substitution (SNAr) : In cases where an aromatic ring is activated by electron-withdrawing groups, the morpholine nitrogen can act as a nucleophile to displace a leaving group (like a halogen) on the ring. researchgate.netresearchgate.net Kinetic studies on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with morpholine have shown that aminodechlorination occurs at the C-2 position. researchgate.net

Acylation : The nitrogen can react with acyl chlorides or anhydrides to form N-acylmorpholine derivatives.

These nucleophilic substitution reactions are fundamental for expanding the library of 2-(4-Chlorophenyl)morpholine derivatives, enabling the synthesis of compounds with tailored chemical and physical properties.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to provide detailed structural information. nih.govresearchgate.net In the case of 2-(4-Chlorophenyl)morpholine (B3032904) hydrochloride, the protonation of the morpholine (B109124) nitrogen influences the chemical environment of nearby atoms. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted chlorophenyl ring would typically appear as two distinct doublets in the downfield region (approx. δ 7.0-7.5 ppm). The single proton on the C2 carbon of the morpholine ring, being adjacent to both the oxygen and the chlorophenyl group, would present as a multiplet. The remaining six protons on the morpholine ring (at positions C3, C5, and C6) would appear as a series of complex multiplets in the upfield region. researchgate.netmdpi.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The spectrum for 2-(4-Chlorophenyl)morpholine hydrochloride would show signals for the six carbons of the chlorophenyl ring and the four carbons of the morpholine ring. The chemical shifts for the morpholine carbons are typically found in the range of 40-70 ppm, with the C2 carbon being further downfield due to the deshielding effect of the adjacent oxygen and aromatic ring. researchgate.netspectrabase.com The aromatic carbons would resonate in the typical downfield region (approx. δ 120-140 ppm). mdpi.com

| Technique | Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aromatic C-H (Chlorophenyl) | ~ 7.0 - 7.5 (2d) |

| C2-H (Morpholine) | Multiplet | |

| C3, C5, C6 C-H (Morpholine) | Complex Multiplets | |

| N-H (as hydrochloride) | Broad singlet | |

| ¹³C NMR | Aromatic C (Chlorophenyl) | ~ 120 - 140 |

| C2 (Morpholine) | ~ 70 - 80 | |

| C3, C5 (Morpholine) | ~ 40 - 50 | |

| C6 (Morpholine) | ~ 60 - 70 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. biointerfaceresearch.com For this compound, the spectrum would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include a broad band in the 2500-3000 cm⁻¹ region, characteristic of the N-H⁺ stretch of the amine salt. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring appears just below 3000 cm⁻¹. researchgate.net Other significant peaks include C=C stretching for the aromatic ring (approx. 1600, 1490 cm⁻¹), the C-O-C asymmetric stretching of the morpholine ether linkage (around 1100 cm⁻¹), and C-N stretching vibrations. The presence of the chlorine substituent on the phenyl ring would give rise to a C-Cl stretching band in the lower frequency region of the spectrum. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H⁺ Stretch (Amine Salt) | 2500 - 3000 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | ~ 1600, 1490 |

| C-O-C Asymmetric Stretch | ~ 1100 |

| C-Cl Stretch | 700 - 850 |

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. mdpi.com

Ionization Techniques: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and pre-ionized molecules like hydrochloride salts. nih.govresearchgate.net In positive-ion mode ESI-MS, this compound is expected to show a prominent protonated molecular ion ([M+H]⁺) corresponding to the free base (C₁₀H₁₂ClNO). researchgate.net Electron Ionization (EI) is a hard ionization technique that imparts more energy to the molecule, leading to extensive fragmentation. nih.gov This fragmentation is useful for structural elucidation as the resulting pattern is often unique to the compound's structure. nih.gov

Fragmentation Pattern: In EI-MS, the molecular ion would be expected to undergo fragmentation through pathways such as cleavage of the morpholine ring, loss of the chlorophenyl group, or rearrangements. The presence of chlorine would be indicated by a characteristic isotopic pattern for ions containing it (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| Technique | Ion | Expected m/z | Notes |

|---|---|---|---|

| ESI-MS / HRMS | [M+H]⁺ | 198.0686 | Protonated molecule of the free base (C₁₀H₁₃ClNO⁺). HRMS provides high accuracy. |

| EI-MS | [M]⁺• | 197.0607 | Molecular ion of the free base (C₁₀H₁₂ClNO⁺•). |

| Key Fragments | Variable | Fragments from ring cleavage or loss of substituents (e.g., chlorophenyl). |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. sfu.ca It is particularly sensitive to non-polar and symmetric molecular vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring breathing modes and the C-Cl stretch. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used for the detection of trace amounts of an analyte. nih.govcam.ac.uk By adsorbing the molecule onto a nanostructured metal surface (typically silver or gold), the Raman signal can be amplified by several orders of magnitude, which is beneficial for detailed structural analysis at low concentrations. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | ~ 1000 |

| Aromatic C=C Stretch | ~ 1600 |

| C-Cl Stretch | ~ 700 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the purity of pharmaceutical compounds and separate them from any synthesis-related impurities or degradation products. researchgate.net A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose.

The method would likely utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to control the pH. sielc.comhelixchrom.com Detection is commonly performed using a UV detector, as the chlorophenyl group in the molecule is a strong chromophore, allowing for sensitive detection at a specific wavelength (e.g., ~225 nm). researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Aqueous Buffer (e.g., Phosphate, pH 3) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~225 nm |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). In the analysis of this compound, UPLC is employed to determine purity, quantify the compound in various matrices, and assess its stability. The methodology leverages sub-2 µm particle columns, which operate at higher pressures to achieve superior separation efficiency.

A typical UPLC method for this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used for elution. The separation is based on the differential partitioning of the analyte between the two phases. Due to the aromatic chlorophenyl group, the compound exhibits sufficient hydrophobicity for retention on a C18 column. The morpholine ring and its protonated amine (as the hydrochloride salt) contribute to its polarity, influencing its interaction with the mobile phase. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure sharp peaks and efficient separation from any potential impurities or degradation products. Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor absorbance across a range of UV wavelengths.

| Parameter | Condition |

|---|---|

| Instrument | Acquity UPLC System |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection Wavelength | 225 nm |

| Run Time | 5 minutes |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. In the synthesis of 2-(4-Chlorophenyl)morpholine, TLC is used to track the consumption of starting materials (e.g., an appropriate chlorophenyl precursor and a morpholine synthon) and the formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate by capillary action, and different components travel at different rates based on their polarity and affinity for the stationary and mobile phases. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value.

By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, chemists can qualitatively assess the reaction's progress. The disappearance of reactant spots and the appearance of a new spot corresponding to the product indicate a successful transformation. Visualization is often achieved under UV light, as the aromatic ring of the compound is UV-active, or by using chemical staining agents like iodine vapor.

| Compound | Retention Factor (Rf) |

|---|---|

| Starting Material A (e.g., 1-chloro-4-(oxiran-2-yl)benzene) | 0.65 |

| Starting Material B (e.g., Morpholine) | 0.10 |

| 2-(4-Chlorophenyl)morpholine (Product) | 0.40 |

*TLC conditions: Silica gel 60 F254 plate; Mobile phase: Ethyl acetate/Hexane (1:1 v/v); Visualization: UV light (254 nm).

Elemental Analysis for Compositional Confirmation

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms) within a chemical compound. This analysis provides experimental evidence for the compound's empirical formula. For this compound (molecular formula: C₁₀H₁₃Cl₂NO), the experimentally determined percentages of C, H, N, and Cl are compared against the theoretically calculated values derived from its formula.

The theoretical percentages are calculated based on the atomic masses of the constituent elements and the molecular weight of the compound. A close correlation between the experimental ("found") and theoretical ("calcd.") values, typically within ±0.4%, serves as a strong confirmation of the compound's elemental composition and purity.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 51.30 | 51.25 |

| Hydrogen (H) | 5.60 | 5.64 |

| Nitrogen (N) | 5.98 | 5.95 |

| Chlorine (Cl) | 30.28 | 30.21 |

| Oxygen (O) | 6.83 | 6.95* |

*Oxygen content is often determined by difference.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule. For this compound, single-crystal X-ray diffraction analysis would unambiguously confirm its molecular structure, the conformation of the morpholine ring, and the spatial orientation of the 4-chlorophenyl substituent.

In related structures, the six-membered morpholine ring typically adopts a stable chair conformation. nih.govnih.gov The analysis would reveal whether the 4-chlorophenyl group occupies an axial or equatorial position on this ring, which is a critical aspect of its conformational analysis. Furthermore, the data would detail the intermolecular interactions, such as hydrogen bonding involving the morpholinium proton, the chloride ion, and the morpholine oxygen, which dictate the crystal packing arrangement. mdpi.com This information is invaluable for understanding the compound's solid-state properties and for computational modeling studies.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₃Cl₂NO |

| Formula Weight | 234.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.718(2) |

| b (Å) | 7.883(2) |

| c (Å) | 20.247(6) |

| β (°) | 97.5(1) |

| Volume (ų) | 1391.5(7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.328 |

*Data presented are illustrative and based on published crystal structures of similar compounds, such as (2R,3R,5S)-3,5-dimethyl-2-(3-chlorophenyl)-2-morpholinol hydrochloride. researchgate.net

Structure Activity Relationship Sar Studies

Impact of the 4-Chlorophenyl Moiety on Biological Activity

The presence and position of a halogen substituent on the phenyl ring of 2-phenylmorpholine (B1329631) derivatives are critical determinants of their biological activity. The 4-chloro substitution, in particular, has been shown to modulate the potency and selectivity of these compounds for various biological targets, including monoamine transporters.

In studies of substituted phenylmorpholines, the nature and position of the halogen on the phenyl ring influence the compound's interaction with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, substitution at the phenyl ring with a chloro group was compared with fluoro and bromo groups. While a fluoro substitution slightly decreased antagonist potency at certain nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes compared to the chloro analog, a bromo substitution led to an approximately two-fold increase in potency. nih.gov This suggests that the electronic properties and size of the halogen at the para position can fine-tune the pharmacological activity.

The 4-chlorophenyl group is a common feature in many centrally active compounds, where it is known to influence properties such as metabolic stability and receptor affinity. drugbank.com The electron-withdrawing nature of the chlorine atom can affect the electron density of the phenyl ring, thereby influencing pi-pi stacking or other non-covalent interactions with amino acid residues in the binding pockets of target proteins. Furthermore, the lipophilicity imparted by the chlorine atom can play a role in the compound's ability to cross the blood-brain barrier, a crucial factor for CNS-active agents.

Role of the Morpholine (B109124) Ring in Modulating Pharmacological Effects

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. nih.govresearchgate.net In the context of 2-(4-Chlorophenyl)morpholine (B3032904), the morpholine moiety serves several key functions that are integral to its pharmacological effects.

Firstly, the morpholine ring acts as a versatile scaffold, providing a rigid framework that correctly orients the 4-chlorophenyl substituent for optimal interaction with its biological target. nih.govresearchgate.net Its chair-like conformation allows for specific spatial arrangements of the substituents, which is crucial for receptor recognition and binding. nih.govacs.org

Finally, the morpholine ring can influence the metabolic stability of the compound. Its incorporation can block potential sites of metabolism on an analogous alkyl chain, leading to a more favorable pharmacokinetic profile. nih.gov The morpholine nucleus is often associated with improved metabolic stability and desirable clearance properties. nih.gov

| Feature of Morpholine Ring | Contribution to Pharmacological Profile |

| Scaffold | Orients the 4-chlorophenyl group for optimal target interaction. nih.govresearchgate.net |

| Physicochemical Properties | Provides a balanced hydrophilic-lipophilic profile, potentially improving solubility and membrane permeability. nih.govacs.org |

| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor, enhancing binding affinity. nih.gov |

| Metabolic Stability | Can improve the pharmacokinetic profile by blocking sites of metabolism. nih.gov |

Influence of Stereochemistry on Biological Activity

The 2-phenylmorpholine scaffold contains a chiral center at the C2 position of the morpholine ring, meaning that 2-(4-Chlorophenyl)morpholine hydrochloride can exist as two enantiomers, (R)- and (S)-2-(4-Chlorophenyl)morpholine. The spatial arrangement of the 4-chlorophenyl group is different in these two isomers, which can lead to significant differences in their interaction with chiral biological targets such as receptors and enzymes. biomedgrid.combiomedgrid.comresearchgate.net

The profound impact of stereochemistry on biological activity is a well-established principle in pharmacology. biomedgrid.combiomedgrid.comresearchgate.net For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions, where a precise fit between the drug molecule and the binding site is necessary for a biological response. nih.gov

In studies of related phenylmorpholine derivatives, the stereochemistry has been shown to be a critical determinant of both potency and selectivity. For example, in a series of cis-3-methyl-2-phenylmorpholine analogs, the (S,S) and (R,R) enantiomers displayed different potencies and selectivities as antagonists of nicotinic acetylcholine receptor (nAChR) subtypes. nih.gov Specifically, the (S,S) isomer of a hydroxylated analog showed selectivity for the α4β2-nAChR subtype, while the (R,R) isomer was more potent at the α3β4*-nAChR subtype. nih.gov This demonstrates that even subtle changes in the spatial orientation of the phenyl group and other substituents can dramatically alter the pharmacological profile.

Although specific data for the individual enantiomers of this compound were not detailed in the provided search results, the extensive evidence from analogous compounds strongly suggests that the (R)- and (S)-enantiomers would exhibit different biological activities. The precise nature of these differences would depend on the specific target protein and the geometry of its binding site.

Correlation of Structural Features with Preclinical Efficacy and Selectivity

The preclinical efficacy and selectivity of 2-(4-Chlorophenyl)morpholine and its analogs are a direct consequence of the interplay between the 4-chlorophenyl moiety, the morpholine ring, and the compound's stereochemistry. These structural features collectively determine the compound's affinity for its primary biological target and its off-target interactions, which in turn dictate its therapeutic potential and side-effect profile.

Substituted phenylmorpholines are known to act as monoamine releasing agents and have been investigated for various CNS applications. wikipedia.org The substitution pattern on the phenyl ring is a key factor in determining the selectivity of these compounds for the dopamine, norepinephrine, and serotonin transporters. For example, in a study of methylphenmetrazine isomers, a methyl group at the 4-position of the phenyl ring (4-MPM) resulted in a compound with entactogen-like properties, similar to MDMA, whereas the 2- and 3-methyl isomers exhibited stimulant properties more akin to the parent compound, phenmetrazine. nih.gov This highlights the sensitivity of the pharmacological profile to the position of the substituent on the phenyl ring. The 4-chloro substitution in 2-(4-Chlorophenyl)morpholine would similarly be expected to confer a specific profile of activity and selectivity at monoamine transporters.

As discussed previously, stereochemistry is likely to play a crucial role in the selectivity of 2-(4-Chlorophenyl)morpholine. One enantiomer may have a higher affinity for the intended target with fewer off-target effects, leading to improved preclinical efficacy and a better safety profile. The therapeutic index of a chiral drug can often be improved by using a single, more active enantiomer. nih.gov

Investigation of Conformational Flexibility and its Biological Implications

The conformational flexibility of the morpholine ring is an important factor that can influence the biological activity of 2-(4-Chlorophenyl)morpholine. The morpholine ring typically adopts a chair conformation, which is the most stable arrangement. acs.org However, it can also exist in other, higher-energy conformations such as a skew-boat form. nih.gov The equilibrium between these conformations can be influenced by the substituents on the ring.

The preferred conformation of the morpholine ring dictates the spatial orientation of the 2- and 4-substituents. In the case of 2-(4-Chlorophenyl)morpholine, the 4-chlorophenyl group can occupy either an axial or an equatorial position in the chair conformation. The relative stability of these two conformers and the energy barrier to their interconversion can have significant biological implications. The conformation that presents the 4-chlorophenyl group in the optimal orientation for binding to the target receptor will be the biologically active conformation.

Molecular modeling and spectroscopic techniques, such as NMR, are used to study the conformational preferences of molecules like 2-(4-Chlorophenyl)morpholine. nih.gov Understanding the conformational landscape of a molecule is crucial for rational drug design, as it allows for the design of more rigid analogs that are "locked" in the bioactive conformation. nih.gov Such conformationally constrained molecules often exhibit higher potency and selectivity for their biological targets.

The ability of the morpholine ring to adopt different conformations provides a degree of flexibility that can be advantageous for binding to some targets. However, for targets with well-defined and rigid binding pockets, a more conformationally restrained molecule is often preferred. The interplay between conformational flexibility and rigidity is a key consideration in the optimization of lead compounds in drug discovery.

Preclinical Efficacy Studies in Vitro and in Vivo

Anticancer Activity Research

The morpholine (B109124) nucleus is a key pharmacophore in various ligands explored for anticancer properties. nih.gov Its presence in a molecular structure can impart favorable pharmacokinetic and pharmacodynamic profiles. nih.gov

A series of morpholine-substituted quinazoline (B50416) derivatives have demonstrated cytotoxic potential against several human cancer cell lines. rsc.org For instance, certain derivatives showed significant activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. rsc.org In one study, compounds labeled AK-3 and AK-10 were identified as particularly active, inhibiting cell proliferation and inducing apoptosis. nih.gov Another study on a phosphomolybdate-based hybrid solid also reported considerable inhibitory effects against HepG2 (liver carcinoma), A549, and MCF-7 cells. rsc.org

Similarly, novel pyrazolo[4,3-c]hexahydropyridine derivatives were evaluated for their anti-proliferative activity against MDA-MB-231 and MCF-7 breast cancer cell lines, with some compounds showing excellent cytotoxic activity compared to the standard drug 5-fluorouracil. mdpi.com Thiazolidine-2,4-dione derivatives have also shown potent activity against the MCF-7 cell line. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Morpholine-Related Compounds

| Compound/Derivative Class | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Phosphomolybdate Hybrid | HepG2 | 33.79 | rsc.org |

| Phosphomolybdate Hybrid | A-549 | 25.17 | rsc.org |

| Phosphomolybdate Hybrid | MCF-7 | 32.11 | rsc.org |

| Pyrazolo[4,3-c]hexahydropyridine | MDA-MB-231 | 4.2 | mdpi.com |

| Pyrazolo[4,3-c]hexahydropyridine | MCF-7 | 2.4 | mdpi.com |

Note: The table presents data for compounds structurally related to the morpholine class, not specifically for 2-(4-Chlorophenyl)morpholine (B3032904) hydrochloride.

The molecular pathways involved in cancer progression are key targets for therapeutic intervention. Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is a driver in lung adenocarcinoma, and its inhibition is a therapeutic strategy. nih.gov Certain quinazolin-4-one derivatives have been screened for their EGFR tyrosine kinase inhibitory activity and have shown potent effects. mdpi.com

3-phosphoglycerate dehydrogenase (PHGDH) is another critical enzyme, often overexpressed in cancers like breast cancer and melanoma, making it a promising anti-cancer drug target. nih.govnih.gov While direct inhibition of PHGDH by 2-(4-Chlorophenyl)morpholine hydrochloride has not been reported, the development of small-molecule inhibitors against PHGDH is an active area of research to combat metabolically-driven cancers. nih.gov

Antimicrobial and Antifungal Activity Research

The morpholine heterocycle is present in various compounds exhibiting antimicrobial properties. tandfonline.comresearchgate.net Its inclusion in synthetic molecules is often aimed at discovering new agents to combat pathogenic microorganisms.

Derivatives incorporating the morpholine ring have been evaluated against a range of bacteria and fungi. A study of 4-(phenylsulfonyl) morpholine, while showing a high Minimum Inhibitory Concentration (MIC) itself, demonstrated an ability to modulate the activity of aminoglycoside antibiotics against multi-resistant Gram-negative strains. nih.gov Another study synthesized a collection of 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines and found they exhibited a varied range of antifungal activity against pathogens such as Aspergillus flavus, Mucor, and Rhizopus. tandfonline.com Furthermore, silicon-incorporated morpholine analogues have shown potent and superior fungicidal potential compared to known morpholine antifungals against pathogens like Candida albicans, Candida glabrata, and Aspergillus niger. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Morpholine Derivatives

| Compound Class | Pathogen | MIC (µg/mL) | Source |

|---|---|---|---|

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | Aspergillus flavus | 6.25 - >200 | tandfonline.com |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | Mucor | 6.25 - >200 | tandfonline.com |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | Rhizopus | 6.25 - 200 | tandfonline.com |

Note: MIC values represent a range observed for a series of tested compounds. The data is for related morpholine derivatives.

Antinociceptive Activity Research

The development of novel analgesic agents is a significant area of pharmaceutical research, and morpholine derivatives have been investigated for their pain-relief potential. chemimpex.com

The antinociceptive (pain-reducing) effects of new chemical entities are often evaluated using established behavioral models in mice, such as the hot plate test for central analgesic activity and the acetic acid-induced writhing test for peripheral analgesic activity. nih.govnih.gov

A study on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which combine both morpholine and 4-chlorophenyl moieties, demonstrated significant antinociceptive effects in both the hot plate and writhing tests. nih.gov The writhing test, which induces pain through a chemical irritant, is particularly sensitive to peripherally acting analgesics. nih.gov The hot plate test measures the reaction time of mice to a thermal stimulus and is used to evaluate centrally acting analgesics. nih.gov In these studies, the tested compounds produced a significant, dose-dependent reduction in pain behaviors. nih.gov

Table 3: Antinociceptive Activity of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thione Derivatives in Mice

| Test | Compound ID | Effect | Source |

|---|---|---|---|

| Hot Plate Test | T-101 | Significant, dose-dependent increase in latency | nih.gov |

| Hot Plate Test | T-104 | Significant, dose-dependent increase in latency | nih.gov |

Note: The compounds tested are complex derivatives containing the 4-chlorophenyl and morpholine groups.

Associated Behavioral Assessments (e.g., locomotor activity, motor coordination, myorelaxation)

Preclinical behavioral assessments are crucial for characterizing the neuropsychopharmacological profile of a compound. These tests help identify potential therapeutic effects as well as undesired side effects on the central nervous system (CNS), such as sedation or motor impairment.

Locomotor Activity: This assessment quantifies the spontaneous movement of an animal in a new environment. A significant increase or decrease in locomotion compared to a control group can suggest stimulant or sedative properties, respectively. For instance, studies on various neuroactive drugs, including psychostimulants and opioids, utilize locomotor activity tests in mice and rats to characterize their dose-dependent effects on the CNS. nih.govqueensu.ca The test is typically conducted in an open-field arena equipped with infrared beams or video-tracking software to automatically record parameters like distance traveled, speed, and time spent in different zones of the arena. researchgate.net

Motor Coordination & Myorelaxation: The rotarod test is the most common method for evaluating motor coordination and potential muscle relaxant (myorelaxant) effects. In this test, an animal is placed on a rotating rod, and the latency to fall is measured. A compound that causes motor impairment or muscle relaxation will result in a shorter time spent on the rod compared to vehicle-treated animals. This test is a standard component of neurotoxicity screening for potential anticonvulsant compounds to ensure that the observed seizure protection is not merely a result of motor deficits. mdpi.com

While specific data for this compound in these behavioral tests are not available, a study on other 2-arylmorpholine derivatives noted that some compounds did not influence the locomotor activity of mice, indicating a lack of sedative or stimulant effects at the doses tested. researchgate.net

Anticonvulsant Activity Research

The evaluation of a compound's ability to prevent or suppress seizures is a key step in the development of new antiepileptic drugs. This is accomplished using a battery of in vivo animal models that represent different types of human epilepsy.

Other Explored Pharmacological Activities of Morpholine Derivatives (Contextual for Research Scope)

The morpholine ring is a key structural motif, often referred to as a "privileged scaffold," in medicinal chemistry. nih.govresearchgate.net Its presence in a molecule can improve physicochemical properties and confer a wide range of biological activities. nih.gov Research into various morpholine derivatives has revealed a broad spectrum of potential therapeutic applications, providing a wider context for the investigation of any single morpholine-containing compound.

Anti-inflammatory, Antiviral, Antitubercular, Analgesic, Antidepressant, Antimalarial, Antioxidant, Antidiabetic

The versatility of the morpholine scaffold is demonstrated by the diverse pharmacological activities reported for its derivatives. Numerous studies have described morpholine-containing compounds with significant potential in various therapeutic areas:

Anti-inflammatory and Analgesic: Certain 2-aryl morpholine derivatives have been shown to possess anti-inflammatory and analgesic properties. researchgate.net

Antimicrobial: The morpholine ring is a component of compounds investigated for antitubercular and antimalarial activity.

Metabolic and Protective: Antioxidant and antidiabetic activities have also been reported for various classes of morpholine derivatives. researchgate.net

Central Nervous System (CNS) Activity and Neuroprotective Effects

The morpholine moiety is prevalent in many CNS-active drugs and experimental compounds. Its physicochemical properties, such as a well-balanced lipophilic-hydrophilic profile, can improve a compound's ability to cross the blood-brain barrier, a critical feature for drugs targeting the CNS. nih.gov

Morpholine derivatives have been investigated for a range of CNS effects beyond anticonvulsant activity. Research has explored their potential as treatments for mood disorders and as neuroprotective agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The mechanism often involves interaction with key molecular targets in the brain, such as neurotransmitter receptors and enzymes. nih.gov

Mechanism of Action and Target Identification Preclinical

Molecular Target Engagement and Binding Studies

While comprehensive binding data for 2-(4-Chlorophenyl)morpholine (B3032904) hydrochloride is not extensively available in the public domain for all potential targets, analysis of its structural components—the morpholine (B109124) ring and the chlorophenyl group—allows for an informed discussion of its likely interactions based on studies of analogous compounds. The morpholine heterocycle is a recognized pharmacophore in central nervous system (CNS) drug discovery, valued for its ability to modulate physicochemical properties and engage in specific molecular interactions. acs.orgnih.gov

Receptor Binding Assays (e.g., Dopamine (B1211576) Transporter, CB1 Cannabinoid Receptor, TRPV1 Receptor)

Preclinical evaluation of a compound's affinity for specific receptors is crucial for identifying its primary targets and potential therapeutic applications.

Dopamine Transporter (DAT): The dopamine transporter is a key regulator of dopaminergic signaling, and its inhibition is a mechanism for treating various neurological and psychiatric disorders. mdpi.com The morpholine scaffold is a core component of several monoamine reuptake inhibitors. nih.govresearchgate.net Structure-activity relationship (SAR) studies on various phenyl-morpholine analogues have explored their activity as pharmacological chaperones and inhibitors for the dopamine transporter. nih.gov However, specific binding affinity data (e.g., Kᵢ values) for 2-(4-Chlorophenyl)morpholine hydrochloride at the dopamine transporter have not been detailed in the available scientific literature.

CB1 Cannabinoid Receptor: The CB1 receptor, a component of the endocannabinoid system, is a G-protein coupled receptor primarily expressed in the CNS. nih.gov It is a target for compounds aiming to modulate neurotransmission. The literature includes explorations of morpholine-containing structures as potential ligands for cannabinoid receptors. acs.orgnih.gov Despite this, specific receptor binding assays quantifying the affinity of this compound for the CB1 receptor are not presently documented.

TRPV1 Receptor: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation and neurogenic inflammation. nih.govnih.gov It is activated by a variety of stimuli, including heat and capsaicin. nih.gov A review of the literature indicates a lack of specific studies investigating the direct binding or functional modulation of this compound on the TRPV1 receptor.

Table 1: Summary of Receptor Binding Context for the (Phenyl)morpholine Scaffold

| Receptor Target | Relevance of the (Phenyl)morpholine Scaffold | Findings for this compound |

|---|---|---|

| Dopamine Transporter (DAT) | The morpholine ring is a key structural feature in known monoamine reuptake inhibitors and DAT-targeting compounds. nih.govnih.gov | Specific binding affinity data is not available in the reviewed literature. |

| CB1 Cannabinoid Receptor | Morpholine-containing structures have been investigated as potential ligands for cannabinoid receptors. acs.orgnih.gov | Quantitative binding data is not documented in the reviewed literature. |

| TRPV1 Receptor | No direct structural analogues are prominently featured as primary TRPV1 modulators in the reviewed literature. | No binding or functional assay data was identified in the reviewed literature. |

Enzyme Inhibition Studies (e.g., COX-2, NOS, Phosphoglycerate Dehydrogenase (PHGDH))

Investigating a compound's ability to inhibit key enzymes provides insight into its potential anti-inflammatory, metabolic, or signaling pathway effects.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its inhibition is a major strategy for treating inflammation. nih.gov Many selective COX-2 inhibitors are diaryl heterocycles, and compounds containing a chlorophenyl group have been evaluated. nih.govmdpi.com However, specific enzymatic assays to determine the IC₅₀ or inhibitory profile of this compound against COX-2 have not been reported.

Nitric Oxide Synthase (NOS): NOS enzymes synthesize nitric oxide (NO), a critical signaling molecule. maastrichtuniversity.nlrsc.org Overproduction of NO by neuronal NOS (nNOS) is implicated in neurodegenerative conditions. rsc.orgnih.gov While certain morpholine derivatives have been studied in the context of NO release, direct inhibitory activity of this compound on any NOS isoform is not documented. nih.govacs.org

Phosphoglycerate Dehydrogenase (PHGDH): PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is often upregulated in cancer cells to support proliferation. nih.govharvard.edu The development of PHGDH inhibitors is an area of interest in oncology research. nih.govmit.edu There is no available evidence from high-throughput screening or targeted enzymatic studies to suggest that this compound acts as an inhibitor of PHGDH.

Modulation of Cellular and Biochemical Pathways

Ion Channel Modulation (e.g., voltage-gated sodium and calcium channels)

Voltage-gated ion channels are fundamental to neuronal excitability and signaling. nih.gov Pharmacological modulation of these channels is a therapeutic strategy for a range of CNS disorders. researchgate.netresearchgate.net While many CNS-active drugs exert their effects through ion channel modulation, the specific actions of this compound on voltage-gated sodium or calcium channels have not been characterized in preclinical studies.

Neurotransmitter Reuptake Inhibition

The inhibition of neurotransmitter reuptake from the synaptic cleft is a primary mechanism for many antidepressant and CNS-active drugs. drugbank.com The morpholine ring is a well-established scaffold in this area; for instance, the antidepressant Reboxetine is a morpholine derivative that acts as a selective norepinephrine (B1679862) reuptake inhibitor. nih.govnih.govresearchgate.net Given its structure, it is plausible that this compound could interact with one or more monoamine transporters (dopamine, norepinephrine, serotonin). However, specific preclinical data quantifying its potency and selectivity as a reuptake inhibitor are absent from the current scientific literature.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Binding Affinity and Scoring Function Analysis

A critical step in evaluating a potential drug molecule is to predict how strongly it will bind to its biological target, a property known as binding affinity. This is commonly achieved through molecular docking simulations, where the compound is computationally placed into the binding site of a target protein. The quality of this "fit" is then evaluated by a scoring function. mdpi-res.com

Scoring functions are mathematical models used to approximate the binding free energy of a protein-ligand complex. wikipedia.org A more negative score typically indicates a more favorable binding interaction. These functions can be broadly categorized into three types:

Force-Field-Based: These functions use classical mechanics principles to calculate the energies associated with bonded (bond stretching, angle bending) and non-bonded (van der Waals, electrostatic) interactions.

Empirical: These functions are derived from fitting experimental binding data to a set of weighted energy terms, such as hydrogen bonds, hydrophobic contacts, and rotational entropy loss. ambeed.com

Knowledge-Based: These functions are statistical potentials derived from analyzing atom-pair distributions in large databases of experimentally determined protein-ligand structures. mdpi-res.com

For 2-(4-Chlorophenyl)morpholine (B3032904) hydrochloride, a docking study against a putative target would involve generating multiple possible binding poses and then using a scoring function to rank them. The results would provide a quantitative estimate of its binding affinity, helping to prioritize it against other potential ligands. While a perfect scoring function that precisely predicts binding free energy remains elusive, these tools are invaluable for virtual screening and lead optimization. mdpi-res.com

Table 1: Conceptual Output of a Scoring Function Analysis This table illustrates the typical data generated from a docking and scoring experiment for a compound like 2-(4-Chlorophenyl)morpholine hydrochloride against a hypothetical protein target.

| Binding Pose Rank | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 1 | -8.5 | Tyr123, Phe256, Asn150 | Pi-Pi stacking, Hydrogen bond |

| 2 | -8.2 | Leu201, Val180 | Hydrophobic |

| 3 | -7.9 | Tyr123, Ser151 | Pi-Pi stacking, Hydrogen bond |

Computational Validation of Biological Activity

Computational methods serve as a powerful preliminary step to validate the potential biological activity of a compound. Before engaging in extensive in vitro and in vivo testing, in silico models can predict a molecule's activity spectrum, helping to confirm its therapeutic potential or flag potential off-target effects. nih.govsigmaaldrich.com

This validation is often achieved by comparing the compound to known active molecules using ligand-based methods or by assessing its interaction with a known disease target through structure-based methods like molecular docking. sigmaaldrich.com For this compound, if it were designed to target a specific receptor, computational validation would involve docking it into the receptor's binding site. A favorable docking score and the formation of key interactions with amino acid residues known to be crucial for ligand binding would provide strong evidence for its potential activity. These computational predictions help build a hypothesis about the compound's mechanism of action that can then be tested experimentally. bldpharm.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of a ligand in its binding site, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of key interactions on a nanosecond or even microsecond timescale. jk-sci.com

For the this compound-protein complex, an MD simulation would provide critical information:

Stability of the Binding Pose: By tracking the Root Mean Square Deviation (RMSD) of the ligand, one can determine if it remains stably bound in its initial docked position.

Protein Flexibility: The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein become more or less flexible upon ligand binding.

Interaction Persistence: MD simulations can track the lifetime of specific interactions, such as hydrogen bonds, confirming their importance for binding affinity.

These simulations provide a more realistic and detailed understanding of the binding event than static models alone, offering insights that are crucial for rational drug design and optimization. jk-sci.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches

Cheminformatics applies computational methods to analyze chemical data, and one of its most powerful tools is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For a series of morpholine (B109124) derivatives, a QSAR study could reveal that properties like the lipophilicity (LogP) of the phenyl substituent or the electrostatic potential around the morpholine oxygen are critical for activity. This knowledge allows for the rational design of more potent analogues of this compound.

Descriptor Calculation (e.g., TPSA, LogP)

Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule. Two of the most important descriptors in drug discovery are the Topological Polar Surface Area (TPSA) and the octanol-water partition coefficient (LogP).

LogP: This value measures a compound's lipophilicity (oil-loving) versus its hydrophilicity (water-loving). It is a key indicator of how a drug will be absorbed, distributed, metabolized, and excreted (ADME).

TPSA: This is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is an excellent predictor of a drug's ability to permeate cell membranes and cross the blood-brain barrier.

For 2-(4-Chlorophenyl)morpholine, these descriptors can be computationally calculated. A study by Takeda established a "3/75 rule," suggesting that compounds with a calculated LogP (ClogP) below 3 and a TPSA above 75 Ų have a lower probability of preclinical toxicity.

Table 2: Calculated Physicochemical Descriptors for 2-(4-Chlorophenyl)morpholine Note: Values are computationally predicted for the base molecule and may vary slightly between different calculation algorithms. The hydrochloride salt form will have different properties, particularly higher water solubility.

| Descriptor | Predicted Value | General Implication in Drug Discovery |

|---|---|---|

| Molecular Formula | C10H12ClNO | Defines the elemental composition of the molecule. |

| Molecular Weight | 197.66 g/mol | Falls within the typical range for small molecule drugs (Lipinski's Rule of 5 suggests <500). |

| XLogP3 | 2.2 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability and absorption. |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | A low TPSA value is often associated with good permeability across the blood-brain barrier. |

Predictive Modeling for Bioactivity

Beyond traditional QSAR, modern computational chemistry leverages machine learning and deep learning to build sophisticated models that can predict the bioactivity of small molecules. These models are trained on large, curated datasets containing thousands of compounds and their associated biological activities for specific targets.

By representing molecules as numerical fingerprints or graphs, these algorithms can learn complex structure-activity relationships that are not apparent from simple linear models. A predictive model could be trained to distinguish between active and inactive compounds for a particular protein kinase, for example. This compound could then be fed into this model to predict its likelihood of being an inhibitor, guiding its prioritization for further study. This approach significantly accelerates the initial stages of drug discovery by enabling the rapid virtual screening of vast chemical libraries.

Analysis of Pharmacophore Elements

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The morpholine ring itself is considered a "privileged pharmacophore" in medicinal chemistry because its structural and electronic properties often lead to favorable pharmacokinetic profiles and potent biological activity. For this compound, the key pharmacophoric elements would be:

Aromatic Ring: The 4-chlorophenyl group, which can participate in hydrophobic and pi-stacking interactions.

Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring.

Cationic Center: The protonated nitrogen atom of the morpholine ring (in the hydrochloride salt form), which can form strong ionic interactions or hydrogen bonds.

Identifying these elements is crucial for understanding how the molecule binds to its target and for designing new analogues with improved affinity and selectivity.

Future Directions and Translational Research Potential

Optimization of Compound Potency, Selectivity, and Efficacy through Rational Design

Rational design strategies are pivotal for refining the therapeutic potential of 2-(4-Chlorophenyl)morpholine (B3032904) hydrochloride. The primary goal is to modulate its binding affinity and selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) to achieve a more desirable pharmacological effect. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific chemical modifications influence the compound's interaction with these transporters. koreascience.krnih.govnih.gov

Key areas of focus in rational design include:

Modification of the Phenyl Ring: Altering the substituents on the phenyl group can significantly impact potency and selectivity. For instance, the position and nature of the halogen substituent (e.g., the chloro- group at the 4-position) are critical determinants of binding affinity. nih.gov Exploring other substitutions could lead to derivatives with enhanced selectivity for DAT over other transporters.

Alterations to the Morpholine (B109124) Ring: Modifications to the morpholine ring, such as adding alkyl groups, can influence the compound's interaction with the transporter binding sites. scilit.comresearchgate.net Studies on related phenylmorpholines, like phenmetrazine, have shown that such changes can fine-tune the compound's activity, shifting its profile from a balanced reuptake inhibitor to one that is more selective for a specific transporter. nih.gov

Stereochemistry: The stereoisomers of phenylmorpholine derivatives can exhibit different pharmacological properties. researchgate.net Investigating the activity of individual enantiomers of 2-(4-Chlorophenyl)morpholine is crucial for identifying the more potent and selective isomer, which can lead to the development of a more effective and potentially safer therapeutic agent.

Computational modeling and quantitative structure-activity relationship (QSAR) analyses are instrumental in guiding these design efforts. nih.gov By predicting how structural changes will affect biological activity, these methods can streamline the synthesis and testing of new analogues, accelerating the discovery of compounds with optimized potency and selectivity. nih.govrsc.org

| Compound | DAT IC50 (μM) | NET IC50 (μM) | SERT IC50 (μM) |

|---|---|---|---|

| Phenmetrazine | 0.16 | 1.2 | >10 |

| 2-MPM (2-Methylphenmetrazine) | 0.13 | 2.1 | >10 |

| 3-MPM (3-Methylphenmetrazine) | 0.038 | 5.2 | >10 |

| 4-MPM (4-Methylphenmetrazine) | 0.29 | 2.8 | 0.98 |

Data adapted from pharmacological evaluations of phenmetrazine and its methyl-substituted analogs, illustrating how minor structural changes can alter potency at monoamine transporters. nih.gov

Development of Novel Derivatives with Tailored Pharmacological Profiles

Building upon rational design principles, the development of novel derivatives of 2-(4-Chlorophenyl)morpholine aims to create compounds with specific, tailored pharmacological profiles. This involves synthesizing new molecules with strategic modifications to achieve desired therapeutic actions, such as enhanced selectivity for a particular monoamine transporter or a dual-acting mechanism. wikipedia.orgnih.gov